molecular formula C15H18FN3O5S2 B6519000 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 904824-38-0

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No. B6519000
CAS RN: 904824-38-0
M. Wt: 403.5 g/mol
InChI Key: ZHNDTVVVSUSOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine (4-FBSM) is an organic compound used in a variety of laboratory experiments and scientific research applications. It is an important component of many synthetic pathways and is used in a variety of biochemical and physiological processes. This article will provide an overview of 4-FBSM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides, proteins, and other biopolymers. Additionally, it has been used in the synthesis of polymers, such as polyesters and polyamides.

Mechanism of Action

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine acts as an electrophilic reagent, which means that it can react with electron-rich sites on molecules. It can also act as a nucleophile, which means that it can attack electron-deficient sites on molecules. These reactions are used in a variety of synthetic pathways, such as the synthesis of peptides, proteins, and other biopolymers.
Biochemical and Physiological Effects
4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been shown to be non-toxic and non-mutagenic. It has been used in a variety of biochemical and physiological processes, such as the synthesis of peptides, proteins, and other biopolymers. Additionally, it has been used in the synthesis of polymers, such as polyesters and polyamides.

Advantages and Limitations for Lab Experiments

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and non-mutagenic, making it safe to use in experiments. However, there are some limitations to using 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine. It is a relatively reactive compound and can react with other compounds in the presence of a base. Additionally, it can react with electron-deficient sites on molecules, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine. It could be used in the synthesis of more complex molecules, such as peptides, proteins, and other biopolymers. Additionally, it could be used in the synthesis of polymers, such as polyesters and polyamides. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, it could be used in the synthesis of other compounds, such as surfactants and catalysts.

Synthesis Methods

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a mixture of 4-fluorobenzenesulfonylmorpholine and 4-fluorobenzenesulfonamidomorpholine. The second step involves the reaction of this mixture with 3,5-dimethyl-1H-pyrazol-4-ylsulfonyl chloride in the presence of a base to form 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine.

properties

IUPAC Name

4-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O5S2/c1-11-15(26(22,23)18-7-9-24-10-8-18)12(2)19(17-11)25(20,21)14-5-3-13(16)4-6-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDTVVVSUSOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

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